molecular formula C18H21Cl2NO2 B1385322 N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine CAS No. 1040686-30-3

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine

Cat. No. B1385322
CAS RN: 1040686-30-3
M. Wt: 354.3 g/mol
InChI Key: SSDJXGKDJKZAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine” is a chemical compound with the molecular formula C18H21Cl2NO2 and a molecular weight of 354.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine” is defined by its molecular formula, C18H21Cl2NO2 . The molecule contains 18 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine” include a molecular weight of 354.27 and a molecular formula of C18H21Cl2NO2 .

Scientific Research Applications

Synthesis Methodologies

  • An efficient one-pot two-step synthesis methodology was reported for similar compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, emphasizing solvent-free condensation and reduction reactions. This method is notable for its operational ease and time efficiency (Becerra, Rojas, & Castillo, 2021).

  • Another synthesis approach involving N-(4-Methoxybenzyl)-3-phenylpropylamine demonstrates the use of sulfur compounds and amides in N-sulfonation and nitrogen protection. This showcases a method for synthesizing secondary amines from primary amines (Kurosawa, Kan, & Fukuyama, 2003).

Structural and Chemical Analysis

  • Research on compounds like 2-{5-Chloro-2-[(4-methoxybenzyl)amino]phenyl}-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol provides insights into the structural properties of related compounds. It highlights the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular structure (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).

  • A study on the analytical characterization of new ortho-methoxybenzylated amphetamine-type designer drugs offers insights into the use of mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for analyzing similar compounds (Westphal, Girreser, & Waldmüller, 2016).

Chemical Reactions and Properties

  • The use of the 4-methoxybenzyl (MPM) protecting group in the deprotection of hydroxy functions offers a glimpse into the chemical properties and reactions of similar compounds. This study demonstrates selective deprotection of MPM groups under neutral conditions, highlighting their reactivity (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

  • The oxidative deblocking of the 4-methoxybenzyl thioether protecting group in the synthesis of poly-cystinyl peptides reveals another application of related compounds in peptide synthesis. This study underscores the stability of various protecting groups under different chemical conditions (Platen & Steckhan, 1984).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-22-16-7-4-14(5-8-16)13-21-10-2-3-11-23-18-9-6-15(19)12-17(18)20/h4-9,12,21H,2-3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJXGKDJKZAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Reactant of Route 3
Reactant of Route 3
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Reactant of Route 4
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Reactant of Route 5
Reactant of Route 5
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Reactant of Route 6
Reactant of Route 6
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.